Cas no 2680811-02-1 (4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid)

4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid is a specialized pyridine derivative featuring a methoxy group at the 4-position and a trifluoroacetamido substituent at the 3-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique structural properties, which include a carboxylic acid moiety for further functionalization. The trifluoroacetamido group enhances metabolic stability and bioavailability, making it valuable in drug discovery. Its well-defined reactivity profile allows for selective modifications, facilitating the synthesis of targeted intermediates. The compound is typically used in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. High purity and consistent quality ensure reliable performance in synthetic applications.
4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid structure
2680811-02-1 structure
Product name:4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
CAS No:2680811-02-1
MF:C9H7F3N2O4
MW:264.158092737198
CID:5650021
PubChem ID:165911722

4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-28281682
    • 4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
    • 2680811-02-1
    • 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
    • Inchi: 1S/C9H7F3N2O4/c1-18-4-2-3-13-6(7(15)16)5(4)14-8(17)9(10,11)12/h2-3H,1H3,(H,14,17)(H,15,16)
    • InChI Key: IDLJZUSLUHHIKB-UHFFFAOYSA-N
    • SMILES: FC(C(NC1C(C(=O)O)=NC=CC=1OC)=O)(F)F

Computed Properties

  • Exact Mass: 264.03579120g/mol
  • Monoisotopic Mass: 264.03579120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.5Ų

4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281682-2.5g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
2.5g
$2043.0 2025-03-19
Enamine
EN300-28281682-10.0g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
10.0g
$4483.0 2025-03-19
Enamine
EN300-28281682-1.0g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
1.0g
$1043.0 2025-03-19
Enamine
EN300-28281682-0.1g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
0.1g
$917.0 2025-03-19
Enamine
EN300-28281682-1g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1
1g
$1043.0 2023-09-09
Enamine
EN300-28281682-0.25g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
0.25g
$959.0 2025-03-19
Enamine
EN300-28281682-10g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1
10g
$4483.0 2023-09-09
Enamine
EN300-28281682-0.05g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
0.05g
$876.0 2025-03-19
Enamine
EN300-28281682-0.5g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
0.5g
$1001.0 2025-03-19
Enamine
EN300-28281682-5.0g
4-methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid
2680811-02-1 95.0%
5.0g
$3023.0 2025-03-19

Additional information on 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid

4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid (CAS No. 2680811-02-1): An Overview

4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid (CAS No. 2680811-02-1) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid is composed of a pyridine ring substituted with a methoxy group at the 4-position and a trifluoroacetamido group at the 3-position. The carboxylic acid moiety at the 2-position adds to its functional versatility. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug design and development.

Recent studies have highlighted the importance of 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid in the context of enzyme inhibition and receptor modulation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the trifluoromethyl group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target enzymes.

In addition to its potential as an enzyme inhibitor, 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid has also shown promise in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are important targets for drug discovery. A study published in Bioorganic & Medicinal Chemistry Letters reported that this compound effectively modulates certain GPCRs, suggesting its potential as a lead molecule for developing new treatments for neurological disorders.

The synthetic accessibility of 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid is another factor contributing to its appeal in pharmaceutical research. Several synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 4-methoxypyridine with trifluoroacetyl chloride followed by subsequent derivatization steps to introduce the carboxylic acid functionality. This synthetic strategy not only simplifies the production process but also allows for easy modification of the molecule to explore its structure-activity relationships (SAR).

The physicochemical properties of 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid, such as its solubility and stability, are also important considerations for its pharmaceutical applications. Research has shown that this compound exhibits good aqueous solubility and stability under physiological conditions, which are desirable attributes for drug candidates. These properties facilitate its use in both in vitro and in vivo studies, enabling comprehensive evaluation of its biological activity and pharmacokinetic profile.

Clinical trials involving compounds derived from 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid are currently underway to assess their safety and efficacy in treating various diseases. Preliminary results from these trials have been encouraging, with several compounds showing significant therapeutic benefits without major adverse effects. These findings underscore the potential of this class of compounds as valuable additions to the pharmaceutical arsenal.

In conclusion, 4-Methoxy-3-(2,2,2-trifluoroacetamido)pyridine-2-carboxylic acid (CAS No. 2680811-02-1) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physicochemical properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, paving the way for innovative treatments in various medical fields.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.